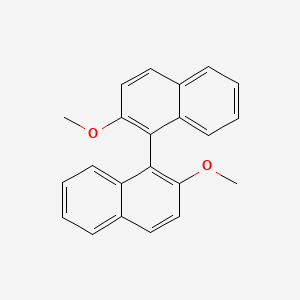

2,2'-Dimethoxy-1,1'-binaphthalene

Beschreibung

The exact mass of the compound 2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244962. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAADAKPADTRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952077 | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75685-01-7, 2960-93-2, 35294-28-1, 75640-87-8 | |

| Record name | NSC244962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2960-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 35294-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 75640-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2,2'-Dimethoxy-1,1'-binaphthalene

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2'-Dimethoxy-1,1'-binaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Axially Chiral Binaphthyls

This compound is a prominent member of the binaphthyl family, a class of compounds distinguished by their axial chirality. This unique structural feature, arising from hindered rotation around the C1-C1' bond, makes these molecules invaluable in the field of asymmetric synthesis.[1] The C₂-symmetric backbone of derivatives like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and 1,1'-bi-2-naphthol (BINOL) provides a well-defined chiral environment, crucial for the development of enantioselective catalysts.[1] this compound, often serving as a key precursor to these more complex ligands, is therefore a compound of significant interest in academic and industrial research, particularly in the synthesis of pharmaceuticals and fine chemicals where enantiomeric purity is paramount.

This guide provides a comprehensive overview of a robust and accessible two-step synthesis of racemic this compound, followed by a detailed discussion of its characterization. The protocols and explanations are designed to provide both the practical steps for synthesis and the underlying chemical principles that govern these transformations.

A Practical Two-Step Synthesis of Racemic this compound

The most common and cost-effective route to this compound begins with the synthesis of its dihydroxy precursor, (±)-1,1'-bi-2-naphthol (BINOL), followed by a straightforward methylation reaction.

Part A: Synthesis of the Racemic Precursor, (±)-1,1'-Bi-2-naphthol (BINOL)

The synthesis of racemic BINOL is achieved through the oxidative coupling of 2-naphthol. Iron(III) chloride (FeCl₃) is a widely used, effective, and economical oxidant for this transformation.[2][3][4][5]

Mechanism Insight: The Role of FeCl₃ in Oxidative Coupling

The reaction proceeds via a single-electron transfer mechanism. The Lewis acidic FeCl₃ coordinates to the hydroxyl group of 2-naphthol. This is followed by oxidation of the naphthol to a phenoxy radical, with the concomitant reduction of Fe(III) to Fe(II).[3][6] Two of these naphthoxy radicals then couple at the C1 position to form the C-C bond of the binaphthyl system. Subsequent tautomerization yields the more stable diol, (±)-BINOL.

Figure 1: Mechanism of FeCl₃-mediated oxidative coupling of 2-naphthol.

Experimental Protocol: Synthesis of (±)-BINOL

This protocol is adapted from solid-state synthesis methods, which are often high-yielding and minimize solvent waste.[4][7]

-

Reagents and Equipment:

-

2-Naphthol

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Mortar and pestle

-

Beaker, filter funnel, and filter paper

-

Methanol (for washing)

-

-

Procedure:

-

In a mortar, combine 2-naphthol and a molar equivalent of FeCl₃·6H₂O.

-

Grind the mixture thoroughly with a pestle for 15-20 minutes. The mixture will become sticky and change color as the reaction proceeds.

-

Let the reaction mixture stand at room temperature for at least 2 hours, with occasional grinding.

-

After the reaction is complete, add a small amount of methanol to the mortar and triturate the solid to break it up.

-

Transfer the slurry to a beaker and add more methanol to dissolve any unreacted starting material and inorganic byproducts.

-

Collect the crude (±)-BINOL by vacuum filtration, washing the solid with cold methanol until the filtrate is colorless.

-

The resulting off-white solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure (±)-BINOL.

-

Part B: Methylation of (±)-BINOL to (±)-2,2'-Dimethoxy-1,1'-binaphthalene

The conversion of (±)-BINOL to its dimethyl ether is a classic example of the Williamson ether synthesis.[8][9][10] This reaction involves the deprotonation of the hydroxyl groups by a strong base to form a bis-phenoxide, which then acts as a nucleophile in a substitution reaction with a methylating agent.

Mechanism Insight: The Williamson Ether Synthesis

This reaction is a bimolecular nucleophilic substitution (SN2) process.[8][9] A strong base, such as sodium hydroxide or potassium hydroxide, is used to deprotonate the phenolic hydroxyl groups of BINOL, forming the highly nucleophilic bis-binaphthoxide anion. This anion then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing the leaving group (sulfate or iodide) and forming the ether linkage. The use of a polar aprotic solvent like DMF or DMSO can accelerate the SN2 reaction.

Experimental Protocol: Synthesis of (±)-2,2'-Dimethoxy-1,1'-binaphthalene

This protocol is based on established etherification procedures for BINOL derivatives.[11]

-

Reagents and Equipment:

-

(±)-1,1'-Bi-2-naphthol (BINOL)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Standard work-up and extraction glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve (±)-BINOL in DMF.

-

Add at least two molar equivalents of powdered NaOH or KOH to the solution and stir vigorously.

-

Carefully add at least two molar equivalents of dimethyl sulfate dropwise to the stirred suspension. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 50-60 °C and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water. This will precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a solvent such as ethanol or by column chromatography on silica gel to afford pure (±)-2,2'-dimethoxy-1,1'-binaphthalene as a white crystalline solid.

-

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following data are typical for this compound.

Figure 2: Workflow for the characterization of this compound.

Physical Properties

The physical properties of this compound are key indicators of its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₈O₂ | ChemBK[6] |

| Molecular Weight | 314.38 g/mol | ChemBK[6] |

| Appearance | White to off-white powder/crystal | MySkinRecipes[9] |

| Melting Point | 227-231 °C | ChemBK[6], MySkinRecipes[9] |

| Optical Rotation ([α]²⁰/D, c=1 in THF) | (S)-enantiomer: -79° | ChemBK[6] |

Note: For the racemic mixture synthesized here, the net optical rotation will be zero.

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound will exhibit characteristic signals corresponding to its C₂-symmetric structure.

| ¹H NMR (Typical) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | 12H | Naphthyl protons |

| Methoxy Protons | ~3.7 | Singlet | 6H | -OCH₃ |

| ¹³C NMR (Typical) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 115 - 135 | Naphthyl C-H |

| Quaternary Carbons | 130 - 155 | Naphthyl C-C, C-O |

| Methoxy Carbon | ~55 | -OCH₃ |

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency. The provided data is representative for this class of compounds.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 314.4.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching (aromatic): ~3050 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600 cm⁻¹ and ~1500 cm⁻¹

-

C-O stretching (aryl ether): ~1250 cm⁻¹

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound, a key building block in asymmetric catalysis. By following the two-step procedure of oxidative coupling of 2-naphthol to form the BINOL precursor, followed by a Williamson ether synthesis, researchers can readily access this valuable compound. The comprehensive characterization data provided herein serves as a benchmark for confirming the successful synthesis and purity of the final product. The mechanistic insights offered for each synthetic step are intended to empower researchers with a deeper understanding of the chemical transformations, facilitating troubleshooting and optimization.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. brainly.com [brainly.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 6. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. CN102381947B - Synthesis method of chiral 2,2 '- di-alkoxy-1, 1'-binaphthyl - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Spectroscopic Data of 2,2'-Dimethoxy-1,1'-binaphthalene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Dimethoxy-1,1'-binaphthalene, a key chiral ligand and building block in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for structural elucidation and quality control. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the interpretation of the spectra and the experimental protocols for their acquisition.

Introduction

This compound, with the molecular formula C₂₂H₁₈O₂ and a molecular weight of 314.38 g/mol , is a derivative of the axially chiral 1,1'-bi-2-naphthol (BINOL).[1][2] Its conformational stability, arising from hindered rotation around the C1-C1' bond, makes it a valuable scaffold in the design of chiral catalysts and ligands. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and structure, which are critical for its successful application in stereoselective transformations. This guide will serve as a detailed reference for the key spectroscopic signatures of this important molecule.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with its two naphthalene rings and methoxy functional groups, gives rise to a distinct set of signals in various spectroscopic analyses. Understanding the correlation between the molecular structure and the spectral data is fundamental for its unambiguous identification.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions. The aromatic protons of the naphthalene rings typically resonate in the downfield region of 6.5-8.0 ppm due to the deshielding effect of the ring currents. The protons of the two methoxy groups will appear as a sharp singlet in the upfield region.

Table 1: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |

| Methoxy (O-CH₃) | 3.5 - 4.0 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will show a series of signals in the aromatic region (typically 110-150 ppm) corresponding to the naphthalene carbons. The carbon atoms of the methoxy groups will appear at a higher field. A ¹³C NMR spectrum for this compound is available in the SpectraBase database.[1]

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Atoms | Expected Chemical Shift (ppm) |

| Aromatic (C-Ar) | 110 - 150 |

| Methoxy (O-CH₃) | 55 - 65 |

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; "Dissolve Sample" [label="Dissolve 5-25 mg in\n0.5-0.7 mL CDCl₃"]; "Transfer" [label="Transfer to\nNMR tube"]; }

subgraph "cluster_Acquisition" { label="Data Acquisition"; style=filled; color="#F1F3F4"; "Spectrometer" [label="Place in NMR\nspectrometer"]; "Acquire" [label="Acquire ¹H and ¹³C spectra"]; }

subgraph "cluster_Analysis" { label="Data Analysis"; style=filled; color="#F1F3F4"; "Process" [label="Process FID\n(FT, phasing, baseline correction)"]; "Interpret" [label="Interpret chemical shifts,\ncoupling patterns, and integration"]; }

"Dissolve Sample" -> "Transfer" [label="Homogeneous solution"]; "Transfer" -> "Spectrometer"; "Spectrometer" -> "Acquire"; "Acquire" -> "Process"; "Process" -> "Interpret"; }

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, typically acquired as a KBr pellet, will exhibit characteristic absorption bands.[1]

Table 3: Key IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (in -OCH₃) | Stretch | 2950 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O (Aryl ether) | Stretch | 1275 - 1200 (asymmetric) |

| 1075 - 1020 (symmetric) |

The presence of strong bands in the aromatic C-H and C=C stretching regions confirms the naphthalene backbone, while the characteristic C-O stretching bands are indicative of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique used.

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 314, corresponding to the molecular weight of the compound.[1] The fragmentation pattern will be influenced by the stability of the binaphthyl system and the presence of the methoxy groups. Common fragmentation pathways may include the loss of a methyl group (M-15) to form a stable cation, or the loss of a methoxy group (M-31). A GC-MS spectrum is available in the SpectraBase database.[1]

"Molecule" [label="this compound\n(m/z = 314)"]; "MolecularIon" [label="Molecular Ion (M⁺)\n[C₂₂H₁₈O₂]⁺˙\nm/z = 314"]; "Fragment1" [label="Loss of •CH₃\n[M-15]⁺\nm/z = 299"]; "Fragment2" [label="Loss of •OCH₃\n[M-31]⁺\nm/z = 283"]; "Fragment3" [label="Further Fragmentation"];

"Molecule" -> "MolecularIon" [label="Electron Ionization"]; "MolecularIon" -> "Fragment1" [label="α-cleavage"]; "MolecularIon" -> "Fragment2" [label="cleavage"]; "Fragment1" -> "Fragment3"; "Fragment2" -> "Fragment3"; }

Caption: Plausible fragmentation pathways in mass spectrometry.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a 400 or 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample chamber. Then, acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a detailed and reliable fingerprint for the characterization of this compound. A thorough analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra allows for the unambiguous confirmation of its structure and purity. The provided experimental protocols offer a solid foundation for researchers to obtain high-quality data. Adherence to these analytical principles is essential for the successful application of this important chiral molecule in the fields of chemical synthesis and drug development.

References

crystal structure of 2,2'-Dimethoxy-1,1'-binaphthalene

An In-depth Technical Guide to the Crystal Structure of 2,2'-Dimethoxy-1,1'-binaphthalene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the crystal structure of this compound, a pivotal molecule in the field of asymmetric synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallographic properties, and functional implications of this unique chiral compound.

Introduction: The Significance of Atropisomeric Chirality

This compound is a derivative of the well-known 1,1'-bi-2-naphthol (BINOL) scaffold, a cornerstone of modern stereoselective chemistry.[1] Its importance stems from its axial chirality, a phenomenon known as atropisomerism. Unlike molecules with chiral centers, the chirality of this compound arises from hindered rotation around the C1-C1' single bond connecting the two naphthalene rings.[2][3][4] This restricted rotation creates stable, non-superimposable mirror-image isomers (enantiomers) that do not interconvert at room temperature.

The ability to synthesize and utilize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit drastically different biological activities and toxicities.[5][6] this compound and its derivatives serve as powerful chiral ligands and auxiliaries, enabling the synthesis of single-enantiomer products with high efficiency and precision.[7][8] This guide elucidates the structural underpinnings of this capability, starting from its synthesis and culminating in its solid-state architecture.

Synthesis and Crystallization Protocol

The synthesis of this compound is typically achieved through the methylation of the corresponding diol, 1,1'-binaphthalene-2,2'-diol (BINOL). This process protects the hydroxyl groups and is a key step in the synthesis of more complex binaphthyl-based ligands.[2]

Experimental Protocol: Synthesis of (R)-2,2',7,7'-tetramethoxy-1,1'-binaphthalene (A Representative Analog)

The following protocol, adapted from literature, describes the methylation of a related BINOL derivative and illustrates the general principles applicable to the synthesis of the title compound.[2]

-

Reactant Preparation : Dissolve the enantiopure diol (e.g., (R)-7,7′-dimethoxy-[1,1′-binaphthalene]-2,2′-diol) in acetone.

-

Addition of Base : Add an excess amount of potassium carbonate (K₂CO₃) to the solution. The base acts to deprotonate the hydroxyl groups, forming the more nucleophilic alkoxide.

-

Methylation : Add methyl iodide (CH₃I) to the mixture. The iodide is an excellent leaving group, facilitating the Sₙ2 reaction where the alkoxide displaces the iodide, forming the methyl ether.

-

Reaction Conditions : The reaction is typically stirred at room temperature or with gentle heating to ensure completion.

-

Workup and Purification : After the reaction is complete, the inorganic salts are filtered off. The solvent is removed under reduced pressure.

-

Crystallization : The crude product is purified by recrystallization. For this compound, dissolving the solid in a solvent system like ethyl acetate and petroleum ether followed by slow evaporation of the solvent can yield high-quality crystals suitable for X-ray diffraction analysis.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and crystallization of this compound.

Crystal Structure Analysis

The solid-state structure of binaphthyl derivatives provides critical insights into the molecular conformation and intermolecular interactions that govern their properties and function. While a specific dataset for the title compound is referenced by the Cambridge Crystallographic Data Centre (CCDC Number 258234), we will analyze the detailed published data for the closely related (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl (C₂₄H₂₂O₄) to illustrate the core structural features.[1][9]

Crystallographic Data Summary

| Parameter | Value for (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl[1] |

| Chemical Formula | C₂₄H₂₂O₄ |

| Molecular Weight (Mr) | 374.42 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.8608 (13) |

| b (Å) | 12.6158 (14) |

| c (Å) | 29.419 (3) |

| Volume (ų) | 4030.9 (8) |

| Z (Molecules per cell) | 8 |

| Temperature (K) | 296 |

Molecular Structure: The Dihedral Angle

The defining feature of the this compound molecule is the spatial arrangement of its two naphthalene rings. Due to steric hindrance, the rings are not coplanar. Instead, they are twisted relative to each other around the C1-C1' bond, creating a chiral axis. The degree of this twist is quantified by the dihedral angle.

In the crystal structure of the related methoxymethoxy derivative, the asymmetric unit contains two independent molecules with dihedral angles between the naphthalene ring systems of 83.0 (1)° and 89.0 (1)° .[1] This significant deviation from planarity is the structural origin of the molecule's atropisomerism. The bulky methoxy groups at the 2 and 2' positions, along with the hydrogen atoms at the 8 and 8' positions, create a high rotational barrier that "locks" the molecule into one of two stable enantiomeric conformations.[2]

Caption: The dihedral angle between naphthalene rings defines the molecule's axial chirality.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of binaphthyl derivatives are organized into a stable crystal lattice through a network of weak intermolecular forces. For the methoxymethoxy analog, the primary interactions observed are weak C—H···O hydrogen bonds.[1] These interactions involve hydrogen atoms from the aromatic rings and methylene groups acting as donors, and the oxygen atoms of the methoxy groups acting as acceptors.

These non-covalent bonds, while individually weak, collectively contribute to the stability of the crystal structure and influence its macroscopic properties, such as melting point and solubility. The specific arrangement of molecules in the lattice, or crystal packing, is determined by the interplay of molecular shape and the optimization of these intermolecular forces.

Application in Asymmetric Catalysis and Drug Development

The true value of this compound lies in its application as a chiral ligand in asymmetric catalysis.[7][8] Its C₂-symmetric backbone provides a well-defined and predictable chiral environment when coordinated to a transition metal center (e.g., Palladium, Rhodium, Ruthenium).

Mechanism of Chiral Induction

-

Ligand-Metal Complex Formation : The binaphthyl derivative coordinates to a metal center.

-

Creation of a Chiral Pocket : The specific 3D geometry of the ligand, dictated by its dihedral angle, creates a chiral "pocket" around the catalytically active metal.

-

Stereoselective Substrate Binding : When prochiral substrates approach the metal center, one orientation is sterically favored over the other.

-

Enantioselective Transformation : The chemical reaction (e.g., hydrogenation, C-C bond formation) proceeds, and the steric bias imposed by the chiral ligand directs the formation of one enantiomer of the product in excess.[2]

This principle is fundamental to the synthesis of enantiomerically pure pharmaceuticals, where the stereochemistry of a molecule is critical to its therapeutic effect.[5] The naphthalene scaffold itself is a privileged structure found in numerous FDA-approved drugs, highlighting the importance of naphthalene-based building blocks in medicinal chemistry.[6]

Caption: Logical flow of asymmetric catalysis using a chiral binaphthyl ligand.

Conclusion

The crystal structure of this compound provides a clear blueprint for its function as a premier chiral molecule. Its defining structural feature—a large dihedral angle between the naphthalene moieties—is the origin of its stable axial chirality. This atropisomerism, locked in place by steric hindrance, allows the molecule to serve as a highly effective ligand for inducing stereoselectivity in a wide array of chemical transformations. The insights gained from its solid-state analysis underscore its role as an indispensable tool for researchers and scientists dedicated to the precise art of asymmetric synthesis and the development of next-generation chiral drugs and materials.[5][7]

References

- 1. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. nbinno.com [nbinno.com]

- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (R)-2,2'-Dimethoxy-1,1'-binaphthalene [myskinrecipes.com]

- 8. (S)-2,2'-Dimethoxy-1,1'-binaphthalene [myskinrecipes.com]

- 9. 2,2'-Dimethoxy-1,1'-binaphthyl | C22H18O2 | CID 235616 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 2,2'-Dimethoxy-1,1'-binaphthalene

An In-Depth Technical Guide to 2,2'-Dimethoxy-1,1'-binaphthalene

Introduction: The Significance of Axially Chiral Binaphthyls

In the landscape of modern chemistry, particularly in the synthesis of pharmaceuticals and advanced materials, the control of stereochemistry is paramount. Axially chiral biaryls represent a cornerstone of this field, providing a rigid and well-defined chiral environment to influence the stereochemical outcome of reactions.[1] Among these, derivatives of 1,1'-binaphthalene have emerged as exceptionally versatile scaffolds. The development of ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and its precursor 1,1'-bi-2-naphthol (BINOL) revolutionized asymmetric catalysis.[1][2]

This guide focuses on a key derivative, this compound. While structurally similar to its parent compound, BINOL, the methylation of the hydroxyl groups imparts distinct electronic and steric properties. These modifications fine-tune its behavior as a ligand and precursor, making it an indispensable tool for researchers, scientists, and drug development professionals. This document serves as a technical resource, grounded in field-proven insights, to elucidate the core properties, synthesis, and application of this important molecule.

Structural Features and Atropisomerism

The defining characteristic of this compound is its axial chirality, a phenomenon known as atropisomerism. Rotation around the C1-C1' single bond connecting the two naphthalene rings is sterically hindered by the methoxy groups at the 2 and 2' positions. This restricted rotation gives rise to two stable, non-superimposable mirror-image enantiomers: (R)- and (S)-2,2'-Dimethoxy-1,1'-binaphthalene.

The molecule possesses C₂ symmetry, meaning it has a twofold rotational axis that passes through the center of the C1-C1' bond. This symmetry is a critical feature that simplifies the chiral environment it creates in asymmetric catalysis, often leading to high levels of enantioselectivity.

Figure 1: Atropisomerism of this compound.

Core Physical and Chemical Properties

The physicochemical properties of a compound are fundamental to its handling, application, and characterization. This compound is typically a white to off-white crystalline solid.[3][4] It is soluble in organic solvents like tetrahydrofuran (THF), chloroform, and dichloromethane, but poorly soluble in water.[5]

Data Summary

The following table summarizes the key physical properties for the racemic mixture and the individual enantiomers.

| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |

| CAS Number | 75640-87-8[3][6] | 35294-28-1[4][7] | 2960-93-2[8][9] |

| Molecular Formula | C₂₂H₁₈O₂[3][10] | C₂₂H₁₈O₂[4][10] | C₂₂H₁₈O₂[8][10] |

| Molecular Weight | 314.38 g/mol [3] | 314.38 g/mol [4] | 314.38 g/mol [8][10] |

| Appearance | White to almost white powder/crystal[3] | White to off-white solid/powder[4] | White crystalline solid |

| Melting Point | 227-231 °C[3] | 227-231 °C[4][7] | 227-231 °C |

| Optical Rotation | [α]20/D -75.0 to -70.0 (c=1.2, THF)[3] | [α]20/D +52° (c=1%, chloroform)[7] | Not Applicable |

Reactivity and Chemical Profile

The primary utility of this compound stems from its role as a chiral ligand and a precursor to more complex ligand systems.[1][3][4]

-

Ligand in Asymmetric Catalysis: The methoxy groups are less sterically demanding and electronically different from the hydroxyl groups of BINOL. This modification can influence the catalytic activity and selectivity when used as a ligand in transition-metal-catalyzed reactions.[1] It is particularly valuable in facilitating enantioselective transformations such as hydrogenation, oxidation, and carbon-carbon bond formation.[3][4]

-

Precursor for Functionalized Ligands: The binaphthyl backbone is robust, allowing for chemical modification at other positions on the naphthalene rings. This enables the synthesis of a diverse array of second-generation ligands with tailored properties. For example, derivatives have been created for use in asymmetric Heck reactions and Suzuki-Miyaura couplings.[2][11]

Experimental Protocols: Synthesis and Characterization

The synthesis of enantiomerically pure (R)- or (S)-2,2'-Dimethoxy-1,1'-binaphthalene is a critical process. The most direct and reliable method is the Williamson ether synthesis, starting from the corresponding enantiomer of 1,1'-Bi-2-naphthol (BINOL), which is commercially available.[1]

Protocol: Synthesis of (S)-2,2'-Dimethoxy-1,1'-binaphthalene from (S)-BINOL

This protocol is designed as a self-validating system, where the identity and purity of the final product are confirmed through standard analytical techniques.

Materials:

-

(S)-1,1'-Bi-2-naphthol ((S)-BINOL)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Methyl Iodide (CH₃I)

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (S)-BINOL (1.0 eq) in anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The K₂CO₃ acts as the base to deprotonate the hydroxyl groups of BINOL.

-

Methylation: Cool the suspension to 0 °C using an ice bath. Add methyl iodide (2.5 eq) dropwise. Methyl iodide is the electrophile that methylates the resulting binaphthoxide.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the BINOL starting material and the appearance of a new, less polar spot corresponding to the product.

-

Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water. This step quenches the reaction and dissolves the inorganic salts.

-

Extraction: Extract the aqueous layer three times with dichloromethane (DCM). The organic product will preferentially move into the DCM layer.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. This removes residual DMF and inorganic impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of DCM/hexanes) to afford the pure product as a white crystalline solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The enantiomeric excess (e.e.) should be confirmed using chiral HPLC. The measured melting point and specific rotation should align with literature values.[3]

Figure 2: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound is most pronounced in asymmetric synthesis, where producing a single enantiomer of a chiral molecule is essential.

-

Pharmaceutical Synthesis: The biological activity of a drug is often highly dependent on its chirality. This compound and its derivatives serve as crucial ligands for transition metals, enabling the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) with high efficiency and selectivity.[4]

-

Advanced Materials: The rigid chiral scaffold is also being explored in the development of advanced materials, including chiral polymers and materials with unique optical properties.[1][3]

-

Mechanistic Studies: It serves as a valuable tool in academic research for studying the mechanisms of chiral induction and catalysis, providing insights that drive the development of new and more effective catalysts.[4]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The primary hazard associated with this compound is that it can cause serious eye damage (GHS05 pictogram, H318 hazard statement).[7][12]

-

Handling Precautions: Always handle the compound in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust.[13] Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.[13][14]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place at room temperature.[3][4][14]

Conclusion

This compound is more than just a derivative of BINOL; it is a refined tool for the discerning synthetic chemist. Its unique structural and electronic properties, born from the simple methylation of its parent compound, provide a distinct advantage in the precise art of asymmetric synthesis. By understanding its fundamental properties, mastering its synthesis, and appreciating its applications, researchers can effectively leverage this molecule to construct the complex chiral architectures required for next-generation pharmaceuticals and materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-2,2'-Dimethoxy-1,1'-binaphthalene [myskinrecipes.com]

- 4. (R)-2,2'-Dimethoxy-1,1'-binaphthalene [myskinrecipes.com]

- 5. chembk.com [chembk.com]

- 6. (-)-2,2′-Dimethoxy-1,1′-binaphthalene CAS#: 75640-87-8 [chemicalbook.com]

- 7. (R)-(+)-2,2 -Dimethoxy-1,1 -binaphthalene 99 35294-28-1 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. scbt.com [scbt.com]

- 10. 2,2'-Dimethoxy-1,1'-binaphthyl | C22H18O2 | CID 235616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 12. (S)-(-)-2,2′-二甲氧基-1,1′-联萘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. (R)-(+)-2,2'-DIMETHOXY-1,1'-BINAPHTHYL - Safety Data Sheet [chemicalbook.com]

A Senior Application Scientist's Guide to the Computational Elucidation of 2,2'-Dimethoxy-1,1'-binaphthalene Stereochemistry

Abstract

Axially chiral biaryl compounds are foundational to modern asymmetric catalysis, chiral recognition, and materials science. Among these, the 1,1'-binaphthyl scaffold, particularly derivatives like 2,2'-dimethoxy-1,1'-binaphthalene, represents a class of molecules whose utility is intrinsically linked to their stereochemical properties. The high barrier to rotation around the C1-C1' bond gives rise to stable, separable enantiomers known as atropisomers.[1] Determining the absolute configuration and understanding the rotational dynamics of these molecules is paramount for their application. This technical guide provides researchers, scientists, and drug development professionals with an in-depth protocol for leveraging computational chemistry, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to investigate the stereochemistry of this compound. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, ensuring a robust and validated computational approach.

Introduction: The Significance of Atropisomeric Biaryls

1,1'-Binaphthyl derivatives, such as BINOL and its ether counterpart this compound, are C2-symmetric chiral compounds extensively used as scaffolds for chiral ligands, hosts for chiral recognition, and functional materials.[2][3] Their stereochemical stability does not arise from a stereocenter but from hindered rotation (atropisomerism) around the pivotal C-C single bond connecting the two naphthalene rings.[1] The steric clash between the substituents at the 2 and 2' positions prevents free rotation, creating a significant energy barrier to racemization.[4][5]

The absolute configuration, designated as (R) or (S), dictates the three-dimensional arrangement of the molecule and, consequently, its interaction with other chiral entities. For applications in asymmetric catalysis or drug development, an erroneous assignment of absolute configuration can lead to inactive or even detrimental outcomes. While experimental techniques like X-ray crystallography are definitive, they require a suitable single crystal, which is not always attainable. Chiroptical methods, such as Electronic Circular Dichroism (ECD), provide a powerful alternative, especially when augmented by high-level quantum mechanical calculations.[6][7]

This guide details the computational workflows required to:

-

Determine the stable ground-state conformations.

-

Calculate the rotational energy barrier for interconversion between enantiomers.

-

Simulate the ECD spectrum to reliably assign the absolute configuration of this compound.

Theoretical Foundations: Chirality in Biaryl Systems

The key to understanding the stereochemistry of this compound lies in its potential energy surface (PES) as a function of the C2-C1-C1'-C2' dihedral angle.

-

Ground States (Minima): The molecule exists in two stable, enantiomeric, non-planar conformations. These are often referred to as gauche or cisoid conformations, characterized by a dihedral angle typically around ±90°. These correspond to the (R) and (S) atropisomers.

-

Transition States (Maxima): Rotation from one enantiomer to the other requires passing through high-energy planar or near-planar transition states. There are two primary transition states: a syn-periplanar (dihedral angle of 0°) and an anti-periplanar (dihedral angle of 180°) conformation. The steric hindrance of the methoxy groups makes these planar arrangements highly unfavorable. The lower of these two barriers will dictate the kinetic stability of the enantiomers. For 2,2'-disubstituted binaphthalenes, the steric repulsion is generally most severe in the syn transition state.[4]

The computational approach, therefore, is to map this energy profile, locate the minima and transition states, and calculate their relative energies.

Core Computational Methodology: A Validated Workflow

The following sections outline a step-by-step protocol using Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers an excellent balance of accuracy and computational cost for systems of this size.[8]

Conformational Analysis and Ground State Optimization

The first step is to locate the minimum energy structure of the molecule.

Protocol:

-

Initial Structure Generation: Build an initial 3D structure of (R)-2,2'-dimethoxy-1,1'-binaphthalene using any molecular modeling software. Set the initial C2-C1-C1'-C2' dihedral angle to a non-planar value (e.g., ~80-100°).

-

Geometry Optimization:

-

Method Selection: Employ a DFT functional that adequately captures both electronic effects and non-covalent interactions (dispersion). The B3LYP functional is a widely used hybrid functional, but for enhanced accuracy, especially in capturing steric effects, it is crucial to include a dispersion correction, such as D3(BJ). Thus, B3LYP-D3(BJ) is a recommended functional.[8]

-

Basis Set Selection: A Pople-style basis set like 6-311+G(d,p) provides a good compromise between accuracy and computational expense. The '+' indicates diffuse functions, important for describing the lone pairs on the oxygen atoms, and the (d,p) denotes polarization functions, which are critical for accurately describing bonding and steric interactions.

-

Solvent Modeling: Experimental measurements are typically performed in a solvent. To model this, use an implicit solvent model like the Polarizable Continuum Model (PCM) . Select the solvent used in experimental studies (e.g., Methanol or Acetonitrile).[9]

-

Execution: Perform a full geometry optimization without constraints.

-

-

Validation Step (Frequency Calculation): After optimization, perform a frequency calculation at the same level of theory. A true minimum on the potential energy surface will have zero imaginary frequencies . This step is non-negotiable for validating the result.[10] The output of this calculation also provides the Gibbs free energy, which is essential for accurate barrier calculations.

Rotational Barrier Calculation

To assess the stereochemical stability, we must calculate the energy barrier to racemization. This involves locating the relevant transition state (TS).

Protocol:

-

Potential Energy Surface (PES) Scan: To locate an approximate TS structure, perform a relaxed PES scan.[11][12]

-

Procedure: Constrain the C2-C1-C1'-C2' dihedral angle and perform a geometry optimization on all other degrees of freedom. Scan this angle from the ground state value (e.g., ~90°) towards the planar conformation (180° for the anti-TS or 0° for the syn-TS) in discrete steps (e.g., 10-15°).[13][14]

-

Objective: Identify the structure with the maximum energy along this path. This structure serves as an excellent starting point for a true transition state search.

-

-

Transition State Optimization:

-

Methodology: Use the highest-energy structure from the PES scan as the input for a transition state optimization algorithm (e.g., Berny algorithm with Opt=TS).

-

Keywords: Use the same functional, basis set, and solvent model as the ground state optimization.

-

-

Validation Step (Frequency Calculation): A true first-order saddle point (a transition state) must have exactly one imaginary frequency .[10] This frequency corresponds to the motion along the reaction coordinate—in this case, the rotation around the C1-C1' bond.

-

Energy Barrier Calculation: The rotational barrier (activation energy, ΔG‡) is the difference in Gibbs free energy between the transition state and the ground state:

-

ΔG‡ = G(Transition State) - G(Ground State)

-

Diagram: Workflow for Rotational Barrier Calculation

Caption: Computational workflow for determining the rotational energy barrier.

Absolute Configuration Determination via ECD Simulation

Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic excited states of molecules, making it ideal for simulating ECD spectra.[6][15][16] The principle is straightforward: the calculated ECD spectrum for a chosen enantiomer (e.g., the computationally determined (R)-isomer) is compared to the experimental spectrum. A match confirms the absolute configuration.[6]

Protocol:

-

Optimized Geometry: Use the validated, optimized ground-state geometry of one enantiomer (e.g., (R)-isomer) from step 3.1.

-

TD-DFT Calculation:

-

Functional Selection: While B3LYP can be used, functionals with long-range corrections, such as CAM-B3LYP or ωB97X-D , often provide more accurate predictions for excited states, especially for transitions involving charge-transfer character.[7]

-

Basis Set & Solvent: Use the same basis set (e.g., 6-311+G(d,p)) and PCM solvent model as the ground state optimization for consistency.

-

Number of States: Request a sufficient number of excited states (e.g., nstates=30-50) to cover the relevant UV-Vis range where experimental ECD data is available.

-

-

Spectrum Generation:

-

Data Extraction: The TD-DFT calculation outputs a list of electronic transitions with their corresponding wavelengths (or excitation energies) and rotatory strengths (R).

-

Convolution: To simulate a realistic spectrum, convolute the "stick" spectrum (a plot of rotatory strength vs. wavelength) with a Gaussian function. A typical bandwidth (σ) of 0.2-0.4 eV is appropriate to account for vibronic broadening.

-

-

Comparison and Assignment:

-

Qualitative Analysis: Compare the shape and sign of the Cotton effects in the simulated spectrum with the experimental ECD spectrum. An exact match in wavelength is not expected due to inherent approximations in TD-DFT, but the overall pattern should be consistent.[7]

-

Diagram: ECD Simulation and Configuration Assignment

References

- 1. stereoelectronics.org [stereoelectronics.org]

- 2. researchgate.net [researchgate.net]

- 3. BINOL-like atropisomeric chiral nanographene - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06244E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Q-Chem 5.1 Userâs Manual : Potential Energy Scans [manual.q-chem.com]

- 12. 9.6.1 Overview⣠9.6 Potential Energy Scans ⣠Chapter 9 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 6.3 Userâs Manual [manual.q-chem.com]

- 13. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploration of the potential energy surface (PES) — xtb doc 2023 documentation [xtb-docs.readthedocs.io]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Determination of absolute configuration using density functional theory calculations of optical rotation and electronic circular dichroism: chiral alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

key scientists in the development of atropisomeric ligands

An In-Depth Technical Guide to the Key Scientists in the Development of Atropisomeric Ligands

Introduction: The Dawn of Axial Chirality in Catalysis

Atropisomerism, a unique form of axial chirality arising from hindered rotation around a single bond, has become a cornerstone of modern asymmetric synthesis.[1][2] Unlike point chirality, which centers on a stereogenic atom, atropisomerism originates from the three-dimensional arrangement of bulky groups that restrict a molecule's conformation, leading to stable, non-superimposable enantiomers.[1] This structural feature has been masterfully exploited in the design of "privileged ligands," which form complexes with transition metals to create highly efficient and enantioselective catalysts.[3] These catalysts have revolutionized the synthesis of enantiomerically pure compounds, which are critical in the development of pharmaceuticals, agrochemicals, and fine chemicals.[3][4] This guide delves into the seminal contributions of the key scientists who pioneered and expanded the field of atropisomeric ligands, transforming a chemical curiosity into an indispensable tool for modern chemistry.

The Pioneers: Establishing the Foundation of Atropisomeric Ligands

The journey of atropisomeric ligands from concept to indispensable tool was driven by the vision and ingenuity of a few key figures. Their work laid the fundamental groundwork for the entire field of asymmetric catalysis using this ligand class.

Ryoji Noyori and Hidemasa Takaya: The Architects of BINAP

The landscape of asymmetric catalysis was irrevocably changed with the advent of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). First synthesized in 1974 by Ryoji Noyori and his collaborator Hidemasa Takaya at Nagoya University, with its first publication in 1980, BINAP was the first fully aryl-substituted diphosphine ligand possessing only axial chirality.[4][5][6][7]

The genius of BINAP lies in its C₂-symmetric, conformationally flexible structure. The atropisomeric binaphthyl backbone creates a well-defined chiral environment around the metal center, enabling precise stereochemical control during catalytic reactions.[4][8][9] The rotation about the C1-C1' bond allows the ligand to form stable seven-membered chelate rings with a variety of transition metals, including rhodium, ruthenium, and palladium.[4][8][9]

Noyori's application of BINAP-metal complexes to asymmetric hydrogenation was a monumental breakthrough.[10]

-

BINAP-Rhodium Catalysts: These complexes achieved exceptional enantioselectivity (up to 100% ee) in the hydrogenation of α-(acylamino)acrylic acids, providing a direct route to chiral amino acids.[4][11]

-

BINAP-Ruthenium Catalysts: Noyori and Takaya further developed ruthenium complexes of BINAP, which proved remarkably effective for the hydrogenation of a wider range of substrates, including functionalized ketones and allylic alcohols.[4][12][13] This work led to the industrial synthesis of important molecules like the anti-inflammatory drug Naproxen and (-)-menthol, the latter produced on a scale of thousands of tons annually.[4][10]

For his transformative work in chirally catalyzed hydrogenations, largely enabled by the invention of BINAP, Ryoji Noyori was awarded a share of the 2001 Nobel Prize in Chemistry .[4][10]

Henri B. Kagan: A Foundational Breakthrough with DIOP

While BINAP stands as a pinnacle of atropisomeric ligand design, the foundational work of Henri B. Kagan was a critical precursor. In 1971, Kagan developed DIOP ((-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), a C₂-symmetric chiral diphosphine derived from readily available tartaric acid.[8] Although DIOP's chirality originates from stereogenic centers rather than a chiral axis, its development was a major breakthrough. Kagan demonstrated that a C₂-symmetric diphosphine ligand could induce high enantioselectivity in rhodium-catalyzed hydrogenations, achieving around 80% ee for dehydro amino acids.[8] This work established the principle of using C₂-symmetric chelating diphosphines to create an effective chiral environment, a concept that would prove central to the success of BINAP and subsequent atropisomeric ligands.

Expanding the Toolbox: Diversification and New Applications

The profound success of BINAP spurred a new generation of scientists to design and synthesize novel atropisomeric ligands, broadening their application and improving their efficacy in a wider range of chemical transformations.

The Development of SEGPHOS by Takasago Scientists

Building on the BINAP scaffold, scientists at Takasago International Corporation developed a family of ligands known as SEGPHOS. This ligand features a 4,4'-bi-1,3-benzodioxole backbone instead of the binaphthyl system. The key innovation of SEGPHOS is its smaller dihedral angle compared to BINAP.[5] This subtle structural modification results in superior enantioselectivity in certain applications, particularly in the asymmetric hydrogenation of specific ketones and olefins.[1][5] The development of SEGPHOS demonstrated that the foundational BINAP concept could be fine-tuned through rational design to create ligands optimized for specific catalytic challenges.

Atroposelective Cross-Coupling: The Contributions of Buchwald and Cammidge

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[14][15] The development of enantioselective variants to create biaryl atropisomers was a major advancement. In 2000, the research groups of Stephen L. Buchwald and Andrew G. Cammidge independently reported pioneering work on palladium-catalyzed asymmetric Suzuki-Miyaura reactions.[14][16] Their work demonstrated that chiral ligands could control the axial stereochemistry during the C-C bond formation, providing access to a diverse array of atropisomeric biaryls from simple, stable starting materials.[14][16] This opened a new frontier for atropisomeric ligands beyond hydrogenation, making them crucial tools for constructing the core structures of many complex molecules, catalysts, and materials.

Modern Innovators and Emerging Concepts

Contemporary research continues to push the boundaries of atropisomeric ligand design, driven by new synthetic methods, a deeper mechanistic understanding, and the power of computational chemistry.

Beyond Biaryls: The Rise of Non-Biaryl Atropisomers

While biaryl atropisomers have dominated the field, recent efforts have focused on creating atropisomers with different chiral axes, such as those involving rotation around an Aryl-N or Aryl-alkene bond.[12] Researchers like Li-Wen Xu have been instrumental in designing and synthesizing novel non-biaryl atropisomers.[12] These new ligand scaffolds, which often incorporate both axial and point chirality, are expanding the structural diversity available to chemists and have shown high efficiency in reactions like silver-catalyzed asymmetric cycloadditions.[12] This area of research meets a long-standing challenge to develop new classes of atropisomeric ligands beyond the well-trodden biaryl path.

Data-Driven Design: A New Paradigm

The advent of machine learning and data-driven approaches is beginning to revolutionize ligand design.[15] Recently, a novel N-protected Xiao-Phos ligand was developed using a data-driven approach for the first-ever enantioselective Ni-catalyzed Suzuki–Miyaura cross-coupling to synthesize biaryl atropisomers.[14][15] This work showcases the immense potential of using computational screening guided by existing knowledge to accelerate the discovery of new, highly effective chiral ligands for challenging asymmetric transformations.[15]

Data Presentation: Performance of Key Atropisomeric Ligands

The following table summarizes the performance of representative atropisomeric ligands in key asymmetric reactions, highlighting the contributions of their developers.

| Ligand | Key Scientist(s) | Metal | Reaction Type | Substrate Example | Enantiomeric Excess (ee) |

| BINAP | R. Noyori, H. Takaya | Ru | Ketone Hydrogenation | β-Keto Ester | >99%[4] |

| BINAP | R. Noyori, H. Takaya | Rh | Olefin Hydrogenation | (Z)-α-(acylamino)cinnamate | 100%[11] |

| SEGPHOS | Takasago Scientists | Ru | Olefin Hydrogenation | Allylic Alcohol | >99%[5] |

| WJ-Phos | W. Tang | Pd | Suzuki-Miyaura Coupling | O-BOP-protected 1-bromonaphthalen-2-ol | up to >99%[17][18] |

| N-Bn-Xiao-Phos | Diao et al. | Ni | Suzuki-Miyaura Coupling | Aryl Halide + Aryl Boronic Acid | High[14][15] |

Visualizations: Structures and Mechanisms

Diagrams are essential for understanding the structural features and reaction pathways involving atropisomeric ligands.

Caption: General structure of a C₂-symmetric biaryl atropisomeric ligand.

Caption: Simplified catalytic cycle for BINAP-Ru hydrogenation of an enamide.

Experimental Protocols: Synthesis of (R)-BINAP

The practical synthesis of atropisomeric ligands is as crucial as their conceptual design. The following protocol is a simplified representation of the widely used method to synthesize BINAP from BINOL, based on the work pioneered by Takaya et al.[5]

Workflow: From BINOL to BINAP

Caption: Workflow for the asymmetric synthesis of (R)-BINAP from racemic BINOL.

Step-by-Step Methodology

Caution: These operations involve toxic and pyrophoric reagents and should be conducted by trained personnel in an efficient fume hood under an inert atmosphere (e.g., nitrogen or argon).[6]

Step 1: Resolution of Racemic BINOL

-

Rationale: The synthesis begins with optically pure BINOL. While several methods exist, resolution via diastereomeric co-crystal formation is a classic and effective approach.

-

Procedure: Racemic BINOL is dissolved in an appropriate solvent (e.g., methanol). A chiral resolving agent, such as N-benzylcinchonidinium chloride, is added.[5] The solution is allowed to cool, leading to the selective crystallization of one diastereomeric salt (e.g., the (R)-BINOL salt). The crystals are collected by filtration. The free (R)-BINOL is then liberated from the salt by treatment with an acid.

Step 2: Synthesis of (R)-1,1'-bi-2-naphthyl-2,2'-diyl bis(trifluoromethanesulfonate) ((R)-BINOL-OTf)

-

Rationale: The hydroxyl groups of BINOL must be converted into good leaving groups to facilitate the subsequent phosphinylation reaction. Triflate groups are ideal for this purpose.

-

Procedure: (R)-BINOL is dissolved in a dry, aprotic solvent like dichloromethane or pyridine under an inert atmosphere. The solution is cooled (e.g., to 0 °C). Triflic anhydride (Tf₂O) is added dropwise. The reaction is stirred until completion (monitored by TLC). The product, (R)-BINOL bis-triflate, is then isolated through an aqueous workup and purification.[5]

Step 3: Palladium-Catalyzed Phosphinylation

-

Rationale: The key C-P bond-forming step is a cross-coupling reaction. A palladium catalyst is used to couple the bis-triflate with a phosphorus source, typically diphenylphosphine or its oxide. The reaction proceeds stereospecifically, retaining the axial chirality of the BINOL backbone.[5]

-

Procedure: To a solution of (R)-BINOL bis-triflate in a dry solvent like DMSO or DMF are added a palladium source (e.g., Pd(OAc)₂), a phosphine ligand for the catalyst (e.g., dppb), and diphenylphosphine (Ph₂PH). A base, such as diisopropylethylamine, is also added. The mixture is heated (e.g., to 100 °C) under an inert atmosphere until the reaction is complete. After cooling, the crude (R)-BINAP is isolated and purified, often by crystallization, to yield the final product as a colorless solid.[1]

Conclusion and Future Outlook

From the foundational insights of Kagan to the revolutionary invention of BINAP by Noyori and Takaya, and through the continuous innovation of scientists like Buchwald and Xu, the development of atropisomeric ligands is a testament to the power of rational molecular design. These scientists and their colleagues have provided the chemical community with a powerful and versatile toolkit for asymmetric catalysis, enabling the efficient and selective synthesis of countless chiral molecules that impact our daily lives.

The future of the field is bright and will likely be shaped by several key trends. The exploration of novel, non-biaryl atropisomeric scaffolds will continue to yield ligands with unique reactivity and selectivity.[12] Furthermore, the integration of computational chemistry, machine learning, and high-throughput experimentation promises to accelerate the discovery of next-generation ligands, custom-designed for specific and challenging chemical transformations.[15] The legacy of these pioneering scientists is not just the invaluable ligands they created, but the enduring principle that precise control over molecular architecture can solve the most challenging problems in chemical synthesis.

References

- 1. BINAP - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the catalytic asymmetric construction of atropisomers by central-to-axial chirality transfer - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ryoji NOYORI - Google Scholar [scholar.google.com]

- 8. nobelprize.org [nobelprize.org]

- 9. cytothesis.us [cytothesis.us]

- 10. Ryōji Noyori - Wikipedia [en.wikipedia.org]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 13. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

chiroptical properties of 2,2'-Dimethoxy-1,1'-binaphthalene

An In-Depth Technical Guide to the Chiroptical Properties of 2,2'-Dimethoxy-1,1'-binaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axially chiral biaryl compounds are cornerstones of modern asymmetric synthesis and materials science. Among them, this compound stands out due to its conformational stability and utility as a precursor to influential ligands. This technical guide provides a comprehensive exploration of the chiroptical properties of this compound, offering a detailed analysis of its structural features, synthesis, and spectroscopic characterization. We delve into the principles and applications of Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) as powerful, non-destructive methods for elucidating its absolute configuration and solution-state conformation. This document is intended to serve as an expert resource for researchers leveraging this molecule in asymmetric catalysis, drug development, and advanced materials.

The Structural Foundation of Chirality in this compound

Unlike molecules with stereogenic centers, this compound exhibits axial chirality. This arises from the sterically hindered rotation around the C1-C1' single bond connecting the two naphthalene rings. The bulky methoxy groups at the 2 and 2' positions, along with the hydrogen atoms at the 8 and 8' positions, create a significant energy barrier, preventing free rotation and locking the molecule into one of two stable, non-superimposable, mirror-image conformations known as atropisomers.[1] These enantiomers are designated as (R) and (S) based on the helical twist of the naphthalene rings.

The defining structural parameter governing the chiroptical properties of binaphthyl derivatives is the dihedral angle (θ) between the planes of the two naphthalene moieties.[2][3] This angle directly influences the spatial relationship between the electronic and vibrational transition dipoles within the molecule, which is the physical origin of the differential interaction with circularly polarized light.

Figure 1. Atropisomers of this compound.

Synthesis and Enantiomeric Resolution

The synthesis of racemic this compound is typically achieved through the methylation of racemic 1,1'-bi-2-naphthol (BINOL). A more significant aspect for its application is the resolution of its enantiomers. Remarkably, this compound forms a conglomerate—a crystalline solid that is a mechanical mixture of separate (R) and (S) enantiomeric crystals. This property allows for its resolution via a process called spontaneous resolution or entrainment.[4][5]

Protocol: Resolution by Entrainment

This protocol describes a method for obtaining enantiomerically pure crystals from a racemic mixture by seeding a supersaturated solution.

-

Preparation of Supersaturated Solution: Prepare a supersaturated solution of racemic this compound in a suitable solvent (e.g., anisole) at a specific temperature (e.g., 40°C).

-

Seeding: Introduce a small number of seed crystals of the desired pure enantiomer (e.g., (R)-enantiomer). The initial enantiomeric excess required can be very low (e.g., ~2%).

-

Crystallization: The seed crystals induce the preferential crystallization of the same enantiomer from the solution. The system is allowed to slowly cool or the solvent to slowly evaporate to facilitate crystal growth.

-

Isolation: The resulting crystals are isolated by filtration. The isolated crystals will have a very high enantiomeric excess (>98%).[5]

-

Demethylation (Optional): The enantiomerically pure this compound can be demethylated under non-racemizing conditions to yield enantiopure BINOL, a critical starting material for many chiral ligands.[5]

This method is highly efficient as it avoids the need for expensive chiral resolving agents. Other binaphthol derivatives can be resolved using chiral bases like N-benzylcinchonidinium chloride to form diastereomeric co-crystals.[6]

Electronic Circular Dichroism (ECD): Probing Electronic Transitions

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength.[7][8] The resulting spectrum provides information about the electronic transitions and the three-dimensional structure of the molecule. For binaphthyls, the ECD spectrum is dominated by intense π-π* transitions of the naphthalene chromophores.

The interaction between these transition dipoles gives rise to characteristic bisignate "couplets" in the ECD spectrum, where the sign and magnitude of the Cotton effects are directly related to the dihedral angle and thus the absolute configuration.[9] For the (R)-enantiomer of similar binaphthols, a negative Cotton effect is typically observed around 240 nm, followed by a positive one at a shorter wavelength (~226 nm).[10]